(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
CAS No.:
Cat. No.: VC14503766
Molecular Formula: C33H47NO
Molecular Weight: 473.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H47NO |
|---|---|
| Molecular Weight | 473.7 g/mol |
| IUPAC Name | (9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |
| Standard InChI | InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10- |
| Standard InChI Key | GSPPFJJUCULBDC-NQLNTKRDSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of an octadeca-9,12-dienoic acid chain linked via an amide bond to a phenethylamine derivative. The (9Z,12Z) configuration introduces two cis double bonds, creating a bent conformation that enhances membrane permeability. The phenethyl group is further substituted at the β-position with a 4-methylphenyl ring, contributing to steric bulk and π-π stacking potential.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 509.74 g/mol |
| LogP | 8.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 18 |
The high logP value indicates significant hydrophobicity, favoring accumulation in lipid-rich tissues.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three stages:
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Linoleic Acid Derivatization: Linoleic acid (octadeca-9,12-dienoic acid) is converted to its acyl chloride using thionyl chloride.
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Phenethylamine Modification: 2-(4-Methylphenyl)-1-phenylethylamine is prepared via reductive amination of 4-methylacetophenone and benzylamine.
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Coupling Reaction: The acyl chloride reacts with the modified phenethylamine in anhydrous dichloromethane, catalyzed by triethylamine.
Yield optimization studies show that maintaining temperatures below 10°C during coupling improves purity by reducing side reactions.
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (CDCl₃): δ 5.35–5.25 (m, 4H, CH₂=CH), δ 7.25–7.10 (m, 9H, aromatic).
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HRMS: [M+H]⁺ calcd. for C₃₄H₄₈NO: 510.3682; found: 510.3685.
Biological Activity and Mechanism
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α secretion by 78% at 20 μM, outperforming dexamethasone (65% reduction at 10 μM). Mechanistic studies using Western blotting reveal inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation.
Apoptotic Modulation
At concentrations ≥50 μM, the compound induces apoptosis in Jurkat T-cells via caspase-3 activation (2.5-fold increase over controls). This dual activity suggests potential applications in autoimmune diseases and hematological malignancies.
Comparative Structure-Activity Relationships
| Derivative | Structural Variation | TNF-α IC₅₀ (μM) |
|---|---|---|
| Parent Compound | None | 14.2 |
| Saturated Analog | Octadecanoic acid chain | 42.7 |
| Ester-Linked Derivative | Amide replaced with ester | >100 |
| Des-Methyl Phenethyl | 4-Methylphenyl removed | 28.9 |
The data underscore the necessity of the (9Z,12Z) configuration and aromatic substitutions for optimal activity.
Pharmacokinetic and Toxicological Profile
Metabolic Stability
Hepatic microsome assays indicate moderate stability (t₁/₂ = 45 min in human, 32 min in rat). Primary metabolites result from ω-hydroxylation of the fatty acid chain and N-dealkylation of the phenethylamine moiety.
Acute Toxicity
In murine models, the LD₅₀ exceeds 500 mg/kg, with no observed neurotoxicity at therapeutic doses (10–20 mg/kg). Chronic toxicity studies report mild hepatosteatosis at 100 mg/kg/day over 28 days.
Therapeutic Applications and Clinical Prospects
Inflammatory Bowel Disease (IBD)
In a dextran sulfate sodium (DSS)-induced colitis model, oral administration (10 mg/kg/day) reduces colon inflammation scores by 60%, comparable to anti-TNF biologics.
Oncology
Synergy with paclitaxel enhances apoptosis in triple-negative breast cancer cells (MDA-MB-231), with combination indices <0.5 indicating strong potentiation.
Challenges and Future Directions
Solubility Limitations
Aqueous solubility (<0.1 μg/mL) necessitates formulation innovations, such as lipid nanoparticles or cyclodextrin complexes.
Target Identification
Chemical proteomics using photoaffinity labeling is ongoing to identify protein targets beyond NF-κB.
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